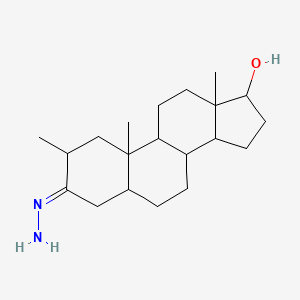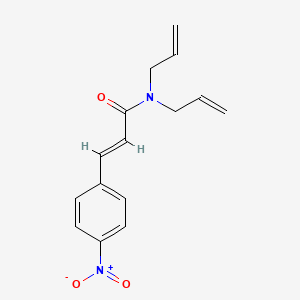
N,N-diallyl-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3-(4-nitrophenyl)acrylamide, commonly known as DANA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DANA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 282.3 g/mol. In
Mécanisme D'action
The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase and lipoxygenase. These enzymes play a role in the inflammatory response and the development of cancer. By inhibiting these enzymes, DANA may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
DANA has been shown to have anti-inflammatory effects in vitro and in vivo. In one study, DANA was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DANA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In one study, DANA was found to inhibit the growth of colon cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DANA in lab experiments is its high purity and stability. DANA is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DANA is its potential toxicity. DANA has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of DANA. One direction is the development of novel materials using DANA as a building block. Another direction is the exploration of DANA's potential as a sensor for detecting other molecules besides heavy metals. Additionally, more research is needed to fully understand the mechanism of action of DANA and its potential applications in medicine.
Méthodes De Synthèse
DANA can be synthesized by reacting 4-nitrophenyl acrylate with diallylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields a high purity product that can be further purified by recrystallization. DANA can also be synthesized by other methods such as the reaction of 4-nitrophenyl isocyanate with diallylamine or the reaction of 4-nitrophenyl acrylate with allylamine.
Applications De Recherche Scientifique
DANA has been extensively studied in scientific research due to its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, DANA has been shown to have anti-inflammatory and anti-cancer properties. DANA has also been used as a building block in the synthesis of novel materials such as polymers and hydrogels. In environmental science, DANA has been used as a sensor for detecting heavy metals in water.
Propriétés
IUPAC Name |
(E)-3-(4-nitrophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-16(12-4-2)15(18)10-7-13-5-8-14(9-6-13)17(19)20/h3-10H,1-2,11-12H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPZIOYLORXJG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
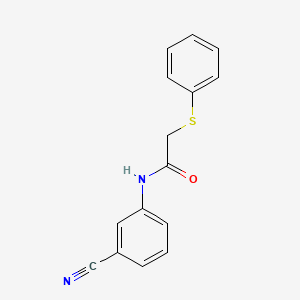
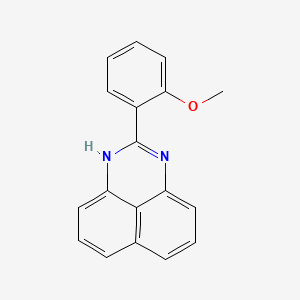
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)
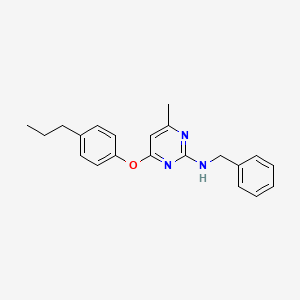
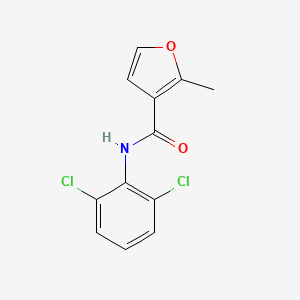
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
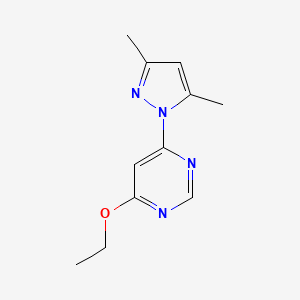
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)
